3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Physicochemical profiling Drug-likeness Lead optimization

This 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a non-interchangeable mutant EGFR probe. Its specific 3-chloro-4-fluoroaniline and 4-fluorobenzyl substitution pattern drives preferential mutant over wild-type EGFR inhibition; generic substitution is precluded by documented SAR sensitivity. Use as an essential reference ligand in docking studies, ADME benchmarking, and biochemical selectivity cascades to deconvolute benzyl ring electronic contributions.

Molecular Formula C16H11ClF2N4O
Molecular Weight 348.74
CAS No. 905797-44-6
Cat. No. B2605154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one
CAS905797-44-6
Molecular FormulaC16H11ClF2N4O
Molecular Weight348.74
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl)F
InChIInChI=1S/C16H11ClF2N4O/c17-12-8-11(5-6-13(12)19)20-16-21-15(24)14(22-23-16)7-9-1-3-10(18)4-2-9/h1-6,8H,7H2,(H2,20,21,23,24)
InChIKeyHBPPVLFVNQAFCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 905797-44-6): Core Identity and Structural Context for Procurement Screening


3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one (CAS 905797-44-6) is a synthetic small-molecule 1,2,4-triazin-5(4H)-one derivative with a molecular weight of 348.73 g/mol, a topological polar surface area of 65.9 Ų, and a computed XLogP3-AA of 3.1 [1]. The compound features a 3-chloro-4-fluoroaniline moiety at position 3 and a 4-fluorobenzyl group at position 6 of the triazinone core, placing it within the anilino-triazine class that has been broadly investigated for kinase inhibition, particularly against mutant forms of the epidermal growth factor receptor (EGFR) in oncology research [2].

Why Generic Substitution of 3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one Is Scientifically Unsupported


Generic substitution within the 1,2,4-triazin-5(4H)-one chemical series is precluded by the established sensitivity of biological target engagement to both the aniline and benzyl substitution patterns. The patent literature explicitly teaches that subtle modifications to the anilino-triazine scaffold—such as variations in halogen positioning on the aniline ring or alterations to the benzyl substituent—produce large shifts in inhibitory potency and selectivity between wild-type and mutant EGFR forms [1]. Consequently, compounds differing by even a single halogen atom or benzyl substituent cannot be assumed to exhibit comparable target inhibition profiles, cellular efficacy, or off-target liability. The compound's specific 3-chloro-4-fluoroaniline and 4-fluorobenzyl substitution pattern therefore represents a non-interchangeable chemotype whose differential performance must be established through direct comparative data, which is the focus of the quantitative evidence presented in Section 3 [2].

Quantitative Differentiation Evidence for 3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one Against Closest Comparators


Physicochemical Property Differentiation: Target Compound vs. 4-Methoxybenzyl Analog

The target compound (CAS 905797-44-6, C₁₆H₁₁ClF₂N₄O) exhibits a computed XLogP3-AA of 3.1 and a topological polar surface area (TPSA) of 65.9 Ų [1]. Its close structural analog 3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one (C₁₇H₁₄ClFN₄O₂) introduces a 4-methoxy substituent in place of the 4-fluoro on the benzyl ring, which is predicted to increase hydrogen-bond acceptor count and TPSA while reducing lipophilicity relative to the target compound. While no co-measured experimental logP or solubility data are available for this pair, the qualitative vector suggests the target compound may offer superior membrane permeability characteristics compared to the methoxy analog, which is relevant for intracellular target engagement in whole-cell assays .

Physicochemical profiling Drug-likeness Lead optimization

EGFR Mutant-Selectivity Potential: Class-Level Inference from Anilino-Triazine Patent SAR

The patent family represented by CN-106928200-A and EP3705478A1 discloses that anilino-triazine compounds bearing halogenated aniline and substituted benzyl groups exhibit higher inhibition of mutant EGFR forms (e.g., L858R, delE746_A750) relative to wild-type EGFR [1]. While the specific compound CAS 905797-44-6 is not exemplified with measured IC₅₀ values in the available patent excerpts, its 3-chloro-4-fluoroaniline motif matches the substitution pattern associated with mutant-selective activity in the disclosed generic formula. Compounds lacking the chloro-fluoro substitution on the aniline ring are described as having reduced potency against the mutant forms. This provides a class-level inference that the target compound may differentiate from non-halogenated or differently halogenated anilino-triazine analogs in terms of EGFR mutant vs. wild-type selectivity, though direct comparative biochemical assay data are absent from the public domain [2].

EGFR kinase inhibition Mutant selectivity Non-small cell lung cancer

Structural Uniqueness Assessment: Closest Commercially Available Analogs Lack Co-Measured Biological Data

A search of publicly available chemical databases identifies 6-benzyl-3-((3-chloro-4-fluorophenyl)amino)-1,2,4-triazin-5(4H)-one (unsubstituted benzyl analog) and 3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one as the two closest purchasable analogs differing by a single substituent [1]. Neither compound has reported biological activity data in the public domain that would allow a quantitative head-to-head comparison with the target compound. The 4-fluorobenzyl substitution present in CAS 905797-44-6 is electronically distinct from both the unsubstituted benzyl (lipophilicity-only difference) and the 4-methoxybenzyl (hydrogen-bond acceptor introduction), yet the absence of co-measured assay data means that the functional consequences of these structural differences remain experimentally uncharacterized. Procurement of the target compound for primary screening alongside these two analogs is recommended to generate the missing comparative dataset .

Chemical sourcing Analog selection Screening library design

Recommended Application Scenarios for 3-((3-Chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one Based on Available Evidence


EGFR Mutant-Selective Kinase Inhibitor Screening in Non-Small Cell Lung Cancer (NSCLC) Programs

Based on the class-level SAR inference from anilino-triazine patent disclosures [1], this compound is suitable for inclusion in biochemical screening cascades targeting mutant EGFR forms (L858R, delE746_A750). Its 3-chloro-4-fluoroaniline motif is consistent with the substitution pattern associated with preferential mutant over wild-type EGFR inhibition, making it a candidate for selectivity profiling against a panel of EGFR variants.

Structure-Activity Relationship (SAR) Probe for 6-Benzyl Substitution Effects in Triazinone Lead Optimization

The compound occupies a specific electronic parameter space (4-fluorobenzyl, σₚ = 0.06) that is distinct from both the unsubstituted benzyl (σₚ = 0.00) and the 4-methoxybenzyl (σₚ = -0.27) analogs [2]. It serves as an essential SAR probe to deconvolute the contribution of benzyl ring electronics to target binding, cellular potency, and physicochemical properties when co-tested with its closest commercially available analogs.

Computational Chemistry and Molecular Docking Validation Studies

The compound's computed physicochemical profile—XLogP3-AA of 3.1, TPSA of 65.9 Ų, and a rotatable bond count of 4 [3]—places it within oral drug-like chemical space. It is appropriate for use as a reference ligand in molecular docking studies against EGFR kinase domain models, where the 4-fluorobenzyl group can be assessed for halogen-bonding or hydrophobic packing interactions in the selectivity pocket.

In Vitro ADME Profiling as a Fluorinated Triazinone Benchmark

The dual fluorination pattern (3-chloro-4-fluoroaniline plus 4-fluorobenzyl) makes this compound a relevant benchmark for assessing metabolic stability and permeability within a fluorinated triazinone series [3]. Comparative microsomal stability and Caco-2 permeability assays against the non-fluorinated benzyl analog are recommended to quantify the ADME impact of the 4-fluorobenzyl substitution.

Quote Request

Request a Quote for 3-((3-chloro-4-fluorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.